

physical and chemical properties of formamidoxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formamidoxime*

Cat. No.: *B1203019*

[Get Quote](#)

Formamidoxime: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidoxime (CAS 624-82-8), also known as N'-hydroxymethanimidamide, is a simple yet significant organic compound featuring both an amide and an oxime functional group.^{[1][2]} It serves as a valuable intermediate in organic synthesis, particularly in the creation of various nitrogen-containing compounds.^[1] Its potential applications in pharmaceuticals and agrochemicals have been a subject of study.^[1] **Formamidoxime** is a solid, appearing as a white to off-white or colorless to pale yellow substance at room temperature.^[1] It exhibits moderate solubility in water and is soluble in organic solvents like ethanol and ether.^[1]

Physical and Chemical Properties

Formamidoxime is characterized by the following physical and chemical properties, summarized for clarity in the table below.

Property	Value	Source(s)
Molecular Formula	CH ₄ N ₂ O	[3][4]
Molecular Weight	60.06 g/mol	[4]
Melting Point	112-115 °C	[5]
Boiling Point	95.06°C (rough estimate)	[5]
Appearance	White to off-white solid	[5]
Solubility	Moderately soluble in water; Soluble in ethanol and ether	[1]
pKa	14.53 ± 0.40 (Predicted)	[5]
Density	1.3000 (rough estimate)	[5]
Refractive Index	1.4840 (estimate)	[5]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **formamidoxime**.

Infrared (IR) Spectroscopy

The IR spectrum of formamide, a related compound, shows characteristic peaks for N-H, C-H, C=O, and C-N bonds. For solid formamide at very low temperatures, the following peaks have been observed:

- N-H stretch (asymmetric and symmetric): 3372 cm⁻¹ and 3179 cm⁻¹
- C-H stretch: 2895 cm⁻¹
- C=O stretch: 1698 cm⁻¹
- N-H in-plane scissor: 1628 cm⁻¹
- C-H in-plane bend: 1386 cm⁻¹
- C-N stretch: 1334 cm⁻¹[6]

A general IR absorption table for amides suggests the following ranges:

- N-H Stretch: 3500-3150 cm⁻¹ (medium intensity)
- C=O Stretch: 1700-1630 cm⁻¹ (strong intensity)[7]

NMR Spectroscopy

While specific experimental NMR data for **formamidoxime** is not readily available in the provided search results, typical chemical shift ranges for related functional groups can provide an estimation. For the closely related formamide, ¹H NMR signals for the amide protons are observed, and the ¹³C NMR shows a signal for the carbonyl carbon.[8][9][10][11]

- ¹H NMR: Amide (N-H) protons typically appear in the range of 5.0-9.0 ppm.
- ¹³C NMR: The carbonyl carbon (C=O) of an amide generally resonates in the range of 160-180 ppm.[12][13]

Mass Spectrometry

The fragmentation of oximes in mass spectrometry can occur through various pathways, including the McLafferty rearrangement for certain structures.[14] The specific fragmentation pattern for **formamidoxime** would involve the initial molecular ion, followed by cleavage of the C-N, N-O, and C=N bonds.

Experimental Protocols

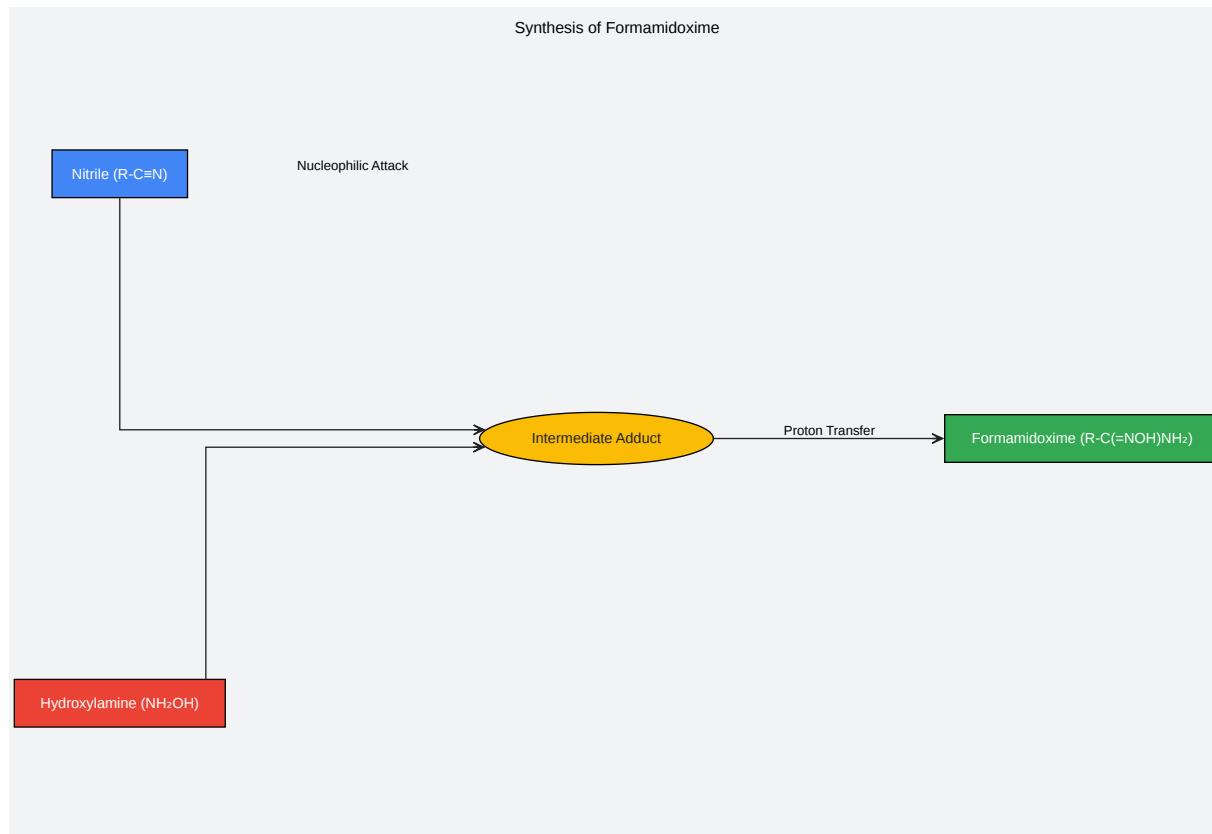
Synthesis of Formamidoxime

The most common method for the synthesis of amidoximes is the nucleophilic attack of hydroxylamine on a nitrile.[15][16]

General Procedure:

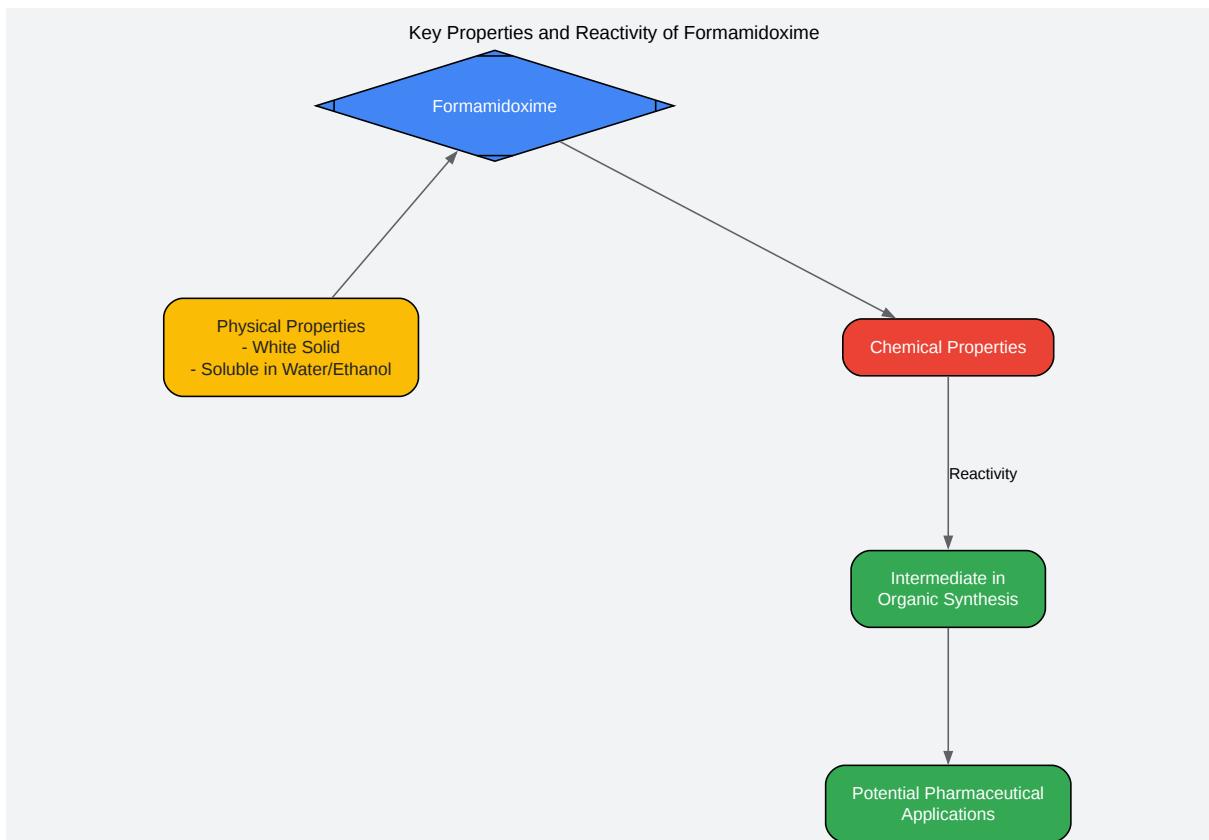
- A nitrile is mixed with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcohol solvent.
- The mixture is heated for several hours at a temperature ranging from 60-80 °C.[16]

- The use of an aqueous solution of hydroxylamine has also been reported, which may not require a base and can lead to shorter reaction times.[16]
- Solvent-free methods using ultrasonic irradiation have also been developed, offering high yields and short reaction times.[16]


Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like **formamidoxime**.[2][15][17]

General Protocol:


- Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[18]
- Dissolution: The crude **formamidoxime** is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.[17]
- Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.[2]
- Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, which may be followed by cooling in an ice bath to maximize crystal formation. [2][17] Rapid cooling should be avoided as it can trap impurities.[15]
- Crystal Collection: The formed crystals are collected by vacuum filtration.[17]
- Washing: The collected crystals are washed with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[17]
- Drying: The purified crystals are then dried.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Synthesis of **Formamidoxime** via Nucleophilic Attack.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beilstein-journals.org [beilstein-journals.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. CAS Common Chemistry commonchemistry.cas.org
- 4. GSRS gsrs.ncats.nih.gov
- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. researchgate.net [researchgate.net]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. Formamide(75-12-7) 13C NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Formamide(75-12-7) 1H NMR [m.chemicalbook.com]
- 12. compoundchem.com [compoundchem.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 15. Home Page [chem.ualberta.ca]
- 16. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Recrystallization [wiredchemist.com]
- To cite this document: BenchChem. [physical and chemical properties of formamidoxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203019#physical-and-chemical-properties-of-formamidoxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com